molecular formula C21H24N4O2S2 B11630658 (5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 469879-33-2

(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11630658
CAS No.: 469879-33-2
M. Wt: 428.6 g/mol
InChI Key: PSSVQRCTTXJAEQ-SSZFMOIBSA-N
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Description

The compound (5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone ring. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and pyrido[1,2-a]pyrimidine-based molecules. Examples are:

    Thiazolidin-4-one: derivatives with different substituents.

    Pyrido[1,2-a]pyrimidine: compounds with various functional groups.

Uniqueness

The uniqueness of (5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

469879-33-2

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O2S2/c1-4-6-7-11-25-20(27)16(29-21(25)28)13-15-17(22-10-5-2)23-18-14(3)9-8-12-24(18)19(15)26/h5,8-9,12-13,22H,2,4,6-7,10-11H2,1,3H3/b16-13-

InChI Key

PSSVQRCTTXJAEQ-SSZFMOIBSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC=C)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC=C)SC1=S

Origin of Product

United States

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